6-氟喹唑啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

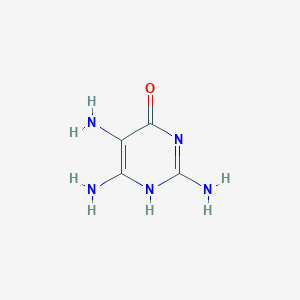

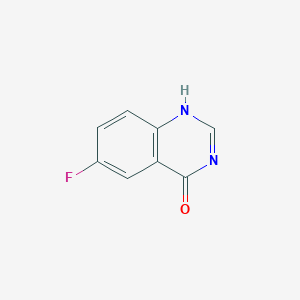

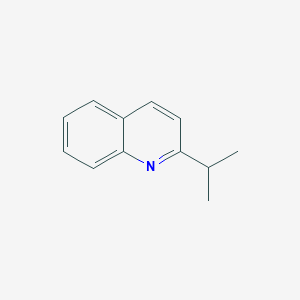

6-Fluoroquinazolin-4-ol and its derivatives have been the subject of various studies due to their potential as antimicrobial and antifungal agents, as well as their cytotoxic properties against cancer cell lines. These compounds have been synthesized and evaluated for their biological activities, particularly in the context of agriculture and medicine. The presence of the fluorine atom in the quinazoline ring structure is a common feature that has been explored for its impact on biological activity and molecular interactions .

Synthesis Analysis

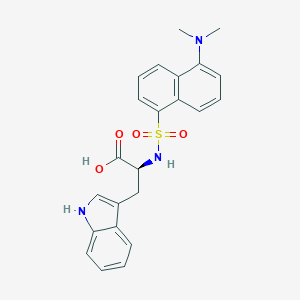

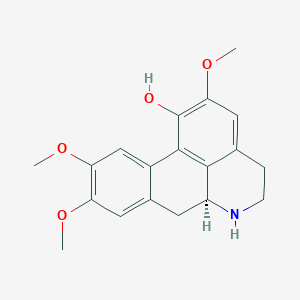

The synthesis of 6-fluoroquinazolin-4-ol derivatives typically involves a pharmacophore hybrid approach, where different moieties are attached to the quinazoline core to enhance biological activity. For instance, 1,3,4-oxadiazole thioether derivatives containing the 6-fluoroquinazolinylpiperidinyl moiety have been synthesized and characterized using NMR and HRMS spectra, with some structures confirmed by single-crystal X-ray diffraction . Similarly, 1,2,4-triazole Mannich base derivatives and 1,2,4-triazole thioether derivatives have been designed and synthesized using molecular hybridization strategies . In the field of cancer research, halogenoanilino-6-bromoquinazolines and their fluorophenyl substituted derivatives have been synthesized to evaluate their potential as EGFR tyrosine kinase inhibitors . The synthesis of fluoroquinolone-based 4-thiazolidinones from lead molecules has also been reported . Additionally, the synthesis of 6-fluoroquinoline derivatives with antiplasmodial activity has been explored, with modifications to the quinoline ring to enhance activity against Plasmodium falciparum .

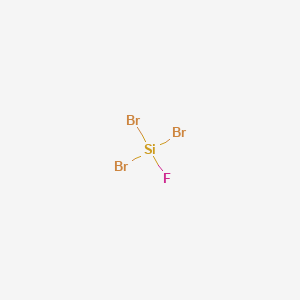

Molecular Structure Analysis

The molecular structures of these compounds are crucial for their biological activity. Single-crystal X-ray diffraction has been used to confirm the structures of several derivatives, providing insights into the molecular conformation and potential interaction sites for biological activity . The crystal structures of related compounds have also been reported, highlighting the role of fluorine in influencing intermolecular interactions and packing features in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of 6-fluoroquinazolin-4-ol derivatives is influenced by the presence of the fluorine atom and the attached substituents. These compounds have been synthesized through various reactions, including cyclocondensation, nucleophilic attack, and condensation with acid chlorides or aromatic aldehydes . The introduction of fluorine into the quinazoline ring has been shown to affect the biological activity of the compounds, as seen in the synthesis of flumequine, an antibacterial agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroquinazolin-4-ol derivatives, such as log P, log D, and ligand efficiency, have been calculated or determined experimentally to assess their drug-likeness and potential as therapeutic agents . The introduction of fluorine is known to affect the lipophilicity and bioavailability of pharmaceutical compounds, which is an important consideration in drug design . The crystal structure analysis provides further evidence of the impact of fluorine on the molecular properties of these compounds .

科学研究应用

合成和化学性质

6-氟喹唑啉-4-醇作为合成各种氟喹唑啉衍生物的多功能中间体,在药物化学中具有重要意义。这类化合物的合成方法涉及环化反应和使用不同试剂处理,以获得具有潜在生物活性的所需氟喹唑啉。例如,通过6-氟基蒽醌酸与酸氯化物或醛类的环缩合反应合成5-和7-氟喹唑啉-4(1H)-酮,突显了其在创建氟喹唑啉骨架方面的实用性(Layeva et al., 2007)。

抗菌和抗真菌应用

6-氟喹唑啉-4-醇衍生物显示出显著的抗菌和抗真菌性能,使其在农业和制药研究中具有价值。例如,合成并评估了带有6-氟喹唑啉基团的新型1,2,4-三唑硫醚和噻唑并[3,2-b]-1,2,4-三唑衍生物的抗菌活性,特别针对农业病原体,表明它们作为抗菌剂的潜力(Ding et al., 2021)。同样,某些s-取代的6-氟-4-烷基(芳基)硫喹唑啉衍生物表现出良好的抗真菌活性,进一步强调了6-氟喹唑啉-4-醇衍生物的生物学相关性(Xu et al., 2007)。

抗疟活性

还研究了6-氟喹唑啉-4-醇衍生物的抗疟活性,展示了它们在对抗疟疾方面的潜力。对6-氟喹喹啉的修饰以及随后对疟原虫疟疾株的测试揭示了一些表现出显著体外和体内活性的有前途的化合物,突显了它们作为抗疟疾剂的潜力(Hochegger et al., 2019)。

抗癌潜力

合成和评估新的氟喹唑啉酮衍生物对癌细胞系的细胞毒活性已经证明了6-氟喹唑啉-4-醇衍生物作为抗癌剂的潜力。一些化合物显示出广谱抗癌活性,表明这些衍生物在肿瘤学中的治疗潜力(Zayed et al., 2018)。

安全和危害

属性

IUPAC Name |

6-fluoro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSMZAHKVXOYLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

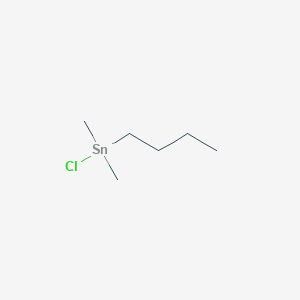

C1=CC2=C(C=C1F)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444277 |

Source

|

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroquinazolin-4-ol | |

CAS RN |

16499-56-2 |

Source

|

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)